3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
Final Coupling: The final step involves coupling the benzodioxole, thiazole, and piperazine rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the propanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, such as the serotonin or dopamine pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)acrylonitrile
- 1-(1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)methanimine
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one is unique due to its combination of a benzodioxole ring, a thiazole ring, and a piperazine ring. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H25N3O3S/c1-17-2-6-19(7-3-17)20-15-31-24(25-20)27-12-10-26(11-13-27)23(28)9-5-18-4-8-21-22(14-18)30-16-29-21/h2-4,6-8,14-15H,5,9-13,16H2,1H3 |
InChI Key |
ZEXFYSXQOOMNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)CCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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